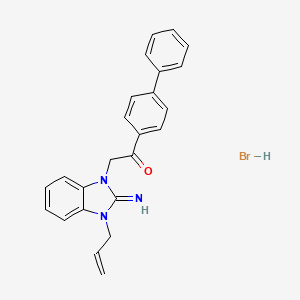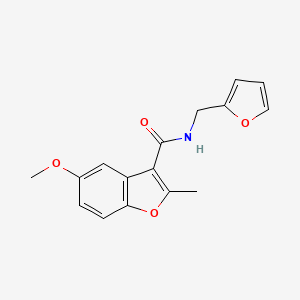
2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1989 by K. T. Ooi and colleagues at the University of Tokyo. Since then, D609 has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one involves the inhibition of PC-PLC. This enzyme is involved in the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine. By inhibiting this enzyme, this compound prevents the production of DAG, which is an important signaling molecule in many cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, this compound has been shown to protect against ischemia-reperfusion injury in the heart and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one is that it is a small molecule inhibitor that can easily penetrate cell membranes. This makes it useful for studying the effects of PC-PLC inhibition in cells and tissues. However, one limitation of this compound is that it can also inhibit other enzymes, such as phospholipase A2 and phospholipase D, at high concentrations. This can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of interest is its potential use as a tool for studying the role of PC-PLC in various cellular processes. Finally, there is interest in developing more specific inhibitors of PC-PLC that could be used in clinical settings.
Métodos De Síntesis
The synthesis of 2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one involves the reaction of 7-hydroxy-4H-chromen-4-one with 2-methyl-3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with propylamine to yield this compound. The overall yield of this process is around 50%.
Aplicaciones Científicas De Investigación
2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one has been used in a variety of scientific research applications. It has been shown to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme involved in the breakdown of phospholipids in cell membranes. This inhibition leads to the accumulation of phosphatidylcholine in the membrane, which can have a variety of effects on cell signaling and membrane structure.
Propiedades
IUPAC Name |
2-methyl-3-phenoxy-7-propoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-11-21-15-9-10-16-17(12-15)22-13(2)19(18(16)20)23-14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTINTXJPGWBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-phenylpiperazine](/img/structure/B4992551.png)
![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4992565.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B4992579.png)

![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4992590.png)
![5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B4992593.png)


![3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4992623.png)

![N-(4-methoxyphenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4992629.png)

![1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B4992656.png)